Cas no 2138557-81-8 (4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one)

4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one structure
2138557-81-8 structure
Product name:4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
CAS No:2138557-81-8
MF:C12H18N2O
Molecular Weight:206.284122943878
CID:5874868
PubChem ID:165490816

4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
    • EN300-1156637
    • 2138557-81-8
    • インチ: 1S/C12H18N2O/c1-9-3-4-12(15)6-10(9)5-11-7-13-8-14(11)2/h7-10H,3-6H2,1-2H3
    • InChIKey: MAYDULLUGGUWOO-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(CC2=CN=CN2C)C1

計算された属性

  • 精确分子量: 206.141913202g/mol
  • 同位素质量: 206.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 34.9Ų

4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1156637-0.1g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
0.1g
$1269.0 2023-06-09
Enamine
EN300-1156637-0.5g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
0.5g
$1385.0 2023-06-09
Enamine
EN300-1156637-10.0g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
10g
$6205.0 2023-06-09
Enamine
EN300-1156637-0.05g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
0.05g
$1212.0 2023-06-09
Enamine
EN300-1156637-0.25g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
0.25g
$1328.0 2023-06-09
Enamine
EN300-1156637-1.0g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
1g
$1442.0 2023-06-09
Enamine
EN300-1156637-2.5g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
2.5g
$2828.0 2023-06-09
Enamine
EN300-1156637-5.0g
4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one
2138557-81-8
5g
$4184.0 2023-06-09

4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one 関連文献

4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-oneに関する追加情報

Research Brief on 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one (CAS: 2138557-81-8): Recent Advances and Applications

The compound 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one (CAS: 2138557-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a cyclohexanone core with an imidazole moiety, has shown promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary research indicates that 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, highlighting the compound's specificity and potency.

In addition to its pharmacological potential, advancements in the synthetic chemistry of this compound have been reported. A recent paper in Organic Letters detailed an optimized synthetic route for 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one, emphasizing improved yield and scalability. The methodology involved a series of catalytic steps, including palladium-catalyzed cross-coupling reactions, to achieve the desired stereochemistry and functional group compatibility. These developments are critical for enabling large-scale production and further preclinical testing.

Another notable aspect of recent research is the exploration of the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition investigated the metabolic stability and bioavailability of 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one in rodent models. The findings revealed favorable absorption profiles and moderate hepatic clearance, supporting its potential as an orally active therapeutic agent. However, the study also identified areas for optimization, such as enhancing plasma half-life through structural modifications.

Looking ahead, the compound's versatility opens avenues for multidisciplinary research. Ongoing projects are examining its utility in combination therapies, particularly in oncology, where its ability to modulate specific signaling pathways could complement existing treatments. Furthermore, computational studies are being conducted to predict off-target effects and optimize its safety profile. As the body of evidence grows, 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one is poised to become a focal point in the development of next-generation therapeutics.

In conclusion, the latest research on 4-methyl-3-[(1-methyl-1H-imidazol-5-yl)methyl]cyclohexan-1-one (CAS: 2138557-81-8) underscores its potential as a multifaceted bioactive molecule. From its synthetic accessibility to its promising pharmacological properties, this compound represents a compelling case for continued investigation. Future studies will likely focus on translational applications, including clinical trials, to fully realize its therapeutic benefits.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm